molecular formula C20H29N5O3 B4745325 N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B4745325
M. Wt: 387.5 g/mol
InChI Key: JTEZLGKFPYSWDE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with 4-methylphenylacetic acid under reflux conditions in the presence of a suitable condensing agent such as N,N’-carbonyldiimidazole (CDI). The reaction is carried out in an organic solvent like ethyl acetate or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amides.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[1-[2-(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-15-3-5-16(6-4-15)22-18(26)13-17-20(28)21-7-8-25(17)19(27)14-24-11-9-23(2)10-12-24/h3-6,17H,7-14H2,1-2H3,(H,21,28)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEZLGKFPYSWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
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N-(4-methylphenyl)-2-{1-[(4-methylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

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